3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-30-21-13-18-19(14-22(21)31-2)26-15-24(34(28,29)17-6-4-3-5-7-17)25(18)27-16-8-9-20-23(12-16)33-11-10-32-20/h3-9,12-15H,10-11H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONUHDTWKUTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy Groups: The dimethoxy substitution on the quinoline ring can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Dihydro-benzodioxin Moiety: The dihydro-benzodioxin group can be synthesized through the cyclization of catechol derivatives with appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dihydro-benzodioxin groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the quinoline core or the benzenesulfonyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridine as a base in nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinoline N-oxides or sulfone derivatives.
Reduction: Formation of quinoline derivatives with reduced functional groups.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound is categorized under benzenesulfonamides , which are known for their diverse biological activities. Its structure includes a quinoline core, which is often associated with antimalarial and anticancer properties. The presence of the dihydro-benzodioxin moiety adds to its potential biological activity by influencing its pharmacokinetics and interaction with biological targets.
Medicinal Chemistry Applications
- Anticancer Activity :
- Neuroprotective Effects :
- Acetylcholinesterase Inhibition :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin with benzenesulfonyl chloride under controlled conditions has been documented as an effective method to obtain sulfonamide derivatives . Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Research
A study published in a peer-reviewed journal explored the anticancer activity of various quinoline derivatives, including those similar to our compound. The results indicated that these compounds exhibited cytotoxic effects against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Neuroprotective Studies
In another investigation focused on neuroprotection, derivatives containing the benzodioxin moiety were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could significantly reduce cell death rates compared to controls, highlighting their potential in treating neurodegenerative disorders .
Wirkmechanismus
The mechanism of action of 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as a pharmacophore, interacting with active sites of enzymes, while the quinoline core can intercalate with DNA or bind to receptor sites. The dihydro-benzodioxin moiety can enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations :
- The target compound is unique in its quinoline core, which distinguishes it from benzodioxin-sulfonamide-acetamide derivatives .
- Methoxy groups on the quinoline may enhance lipophilicity and membrane permeability compared to simpler sulfonamide analogs .
Antibacterial and Biofilm Inhibition
- 4-Nitrobenzenesulfonamide derivatives (e.g., 5f and 5e ) demonstrated biofilm inhibition against E. coli and B. subtilis with moderate cytotoxicity .
Anti-Diabetic Activity
- Acetamide-linked sulfonamides (e.g., 7i and 7k ) exhibited α-glucosidase inhibition with IC₅₀ values of 81.12–86.31 μM, weaker than acarbose (37.38 μM) .
Cytotoxicity
Hypothetical Activity of Target Compound :
- The quinoline core may confer antimicrobial or anticancer properties absent in benzodioxin-acetamide derivatives. Methoxy groups could modulate enzyme binding (e.g., kinase or topoisomerase inhibition).
Biologische Aktivität
The compound 3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, including enzyme inhibition and anticancer properties, and relevant case studies.
Synthesis
The synthesis of the compound involves several steps:
- Formation of the Parent Compound : The initial step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride in an alkaline medium to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)benzenesulfonamide.
- Substitution Reactions : This intermediate is then reacted with various electrophiles such as 2-bromo-N-(un/substituted-phenyl)acetamides using DMF as a solvent to obtain the final product .
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activity:
- α-Glucosidase Inhibition : It has been reported that compounds with similar structures show substantial inhibition against yeast α-glucosidase, which is crucial for managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .
- Acetylcholinesterase (AChE) Inhibition : The compound also demonstrates weak inhibition of AChE, indicating potential relevance in Alzheimer's disease treatment. The inhibition profile suggests that while it may not be a strong AChE inhibitor, it could contribute to a multi-target approach in neurodegenerative disease management .
Anticancer Activity
Sulfonamide derivatives have been recognized for their anticancer properties:
- Broad-Spectrum Antitumor Activity : Research indicates that sulfonamide compounds can exhibit broad-spectrum antitumor activity. The specific compound has shown promise as an anti-proliferative agent in various cancer cell lines .
In Vitro Studies
A study conducted on various sulfonamide derivatives, including those with a benzodioxane moiety, demonstrated that many exhibited significant inhibitory effects on cancer cell proliferation. The structure-activity relationship (SAR) analysis highlighted that modifications to the benzodioxane structure could enhance biological activity .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target enzymes. These studies corroborate the in vitro findings and suggest mechanisms of action through which the compound exerts its biological effects .
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for this compound, and how is the product characterized?
The synthesis typically involves two key steps:
- Step 1 : Reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic conditions (pH 9–10, aqueous Na₂CO₃) to form the sulfonamide intermediate.
- Step 2 : Substitution at the quinoline N-position using alkyl/aryl halides in polar aprotic solvents (e.g., DMF) with lithium hydride (LiH) as a base . Characterization :
- IR spectroscopy : Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and methoxy groups (C-O stretches at ~1250 cm⁻¹).
- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8–4.0 ppm), and dihydrobenzodioxin protons (δ 4.2–4.5 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. Which biological assays are recommended for initial bioactivity screening?
- Antibacterial activity : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Screen for acetylcholinesterase (AChE) and α-glucosidase inhibition via colorimetric assays (e.g., Ellman’s method for AChE) .
- Dose-response curves : Calculate IC₅₀ values to quantify potency .
Q. How can researchers confirm the purity and stability of this compound under storage conditions?
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).
- Stability studies : Monitor degradation via accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and compare chromatographic profiles .
Advanced Research Questions
Q. How can synthesis be optimized to enhance yield and functional group compatibility?
- pH control : Maintain pH 9–10 during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Alternative bases : Replace Na₂CO₃ with milder bases (e.g., K₃PO₄) to reduce racemization in chiral intermediates.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 1–2 hours) while improving yield .
Q. What strategies resolve contradictions between spectral data and expected structures?
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals in ¹H NMR by correlating proton-proton and proton-carbon couplings .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆ vs. CD₃OD) to differentiate solvent-dependent shifts .
- X-ray crystallography : Resolve ambiguous stereochemistry if single crystals are obtainable (not directly cited in evidence but inferred as a gold standard).
Q. How can computational methods predict and validate enzyme inhibition mechanisms?
- Molecular docking : Dock the compound into AChE (PDB ID: 4EY7) or α-glucosidase active sites using AutoDock Vina. Compare binding poses with co-crystallized inhibitors (e.g., donepezil for AChE) .
- MD simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å) and key residue interactions (e.g., π-π stacking with Trp86 in AChE) .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives?
- Substituent variation : Modify the benzenesulfonyl group (e.g., electron-withdrawing Cl or NO₂) or quinoline methoxy positions to assess impact on bioactivity .
- Bioisosteric replacement : Replace the dihydrobenzodioxin moiety with morpholine or piperazine rings to evaluate pharmacokinetic improvements .
- Statistical modeling : Apply multivariate analysis (e.g., PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values .
Q. What experimental approaches address discrepancies in biological activity data?
- Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to mitigate false negatives in assays .
- Membrane permeability assays : Compare passive diffusion (PAMPA) vs. active transport (Caco-2 cells) to explain variability in cellular activity .
- Metabolite profiling : Identify degradation products (e.g., via LC-MS) that may interfere with bioactivity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
